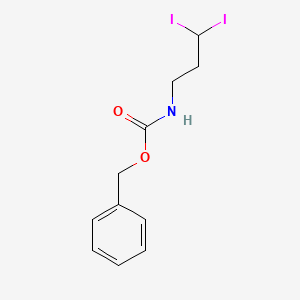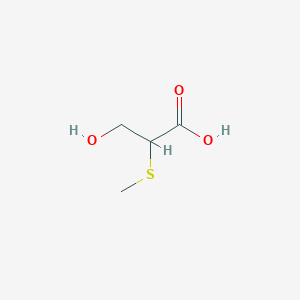![molecular formula C11H17NO B14208779 N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine CAS No. 831171-67-6](/img/structure/B14208779.png)
N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity. This compound features a cycloheptadiene ring attached to a butylidene group, which is further connected to a hydroxylamine moiety. The presence of the cycloheptadiene ring imparts significant reactivity, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine typically involves the reaction of cycloheptadiene derivatives with appropriate butylidene and hydroxylamine precursors. One common method includes the photolytic cleavage of cyclohexa-2,4-dienones followed by condensation reactions with diamines . This method utilizes visible light to induce the cleavage and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale photolytic processes, where cycloheptadiene derivatives are subjected to controlled light exposure in the presence of suitable reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxylamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine involves its interaction with molecular targets through its reactive cycloheptadiene ring and hydroxylamine group. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine: This compound is similar in structure but features a cyclohexadiene ring instead of a cycloheptadiene ring.
Cyclopentadienone derivatives: These compounds share the diene structure but differ in the size and substitution pattern of the ring.
Uniqueness
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine is unique due to its seven-membered cycloheptadiene ring, which imparts distinct reactivity compared to its six-membered and five-membered counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
831171-67-6 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
N-(4-cyclohepta-2,4-dien-1-ylbutylidene)hydroxylamine |
InChI |
InChI=1S/C11H17NO/c13-12-10-6-5-9-11-7-3-1-2-4-8-11/h1-3,7,10-11,13H,4-6,8-9H2 |
Clave InChI |
KTHFXEDXUQWVLO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=CC=C1)CCCC=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14208705.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
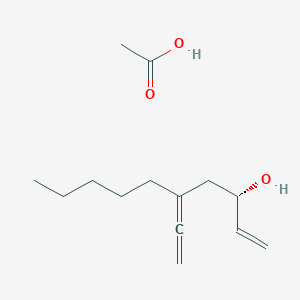
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)
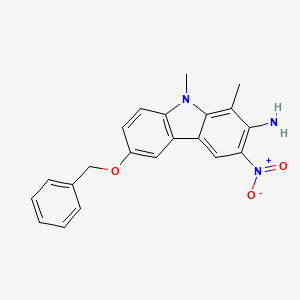
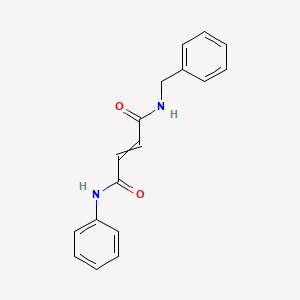
![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)

![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
